molecular formula C12H13N3O2 B2619117 N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1206986-98-2

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No. B2619117
CAS RN: 1206986-98-2
M. Wt: 231.255
InChI Key: KMDRTEYWXIZREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as AOAA, is a chemical compound that has been widely used in scientific research. AOAA is a potent inhibitor of the enzyme alanine-glyoxylate aminotransferase (AGXT), which is involved in the metabolism of amino acids.

Mechanism of Action

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT by forming a covalent bond with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. This prevents the enzyme from carrying out its normal function, leading to an accumulation of glyoxylate and a decrease in glycine levels.
Biochemical and Physiological Effects:
N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of AGXT leads to an accumulation of glyoxylate, which can be converted to oxalate. This has been used to study the role of AGXT in primary hyperoxaluria, as mentioned earlier. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit AGXT, which is involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of AGXT, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has some limitations. It is a toxic compound and must be handled with care. It is also relatively unstable and can degrade over time, making it difficult to obtain consistent results.

Future Directions

There are several future directions for research on N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide. One area of interest is the role of AGXT in cancer. AGXT has been shown to be upregulated in several types of cancer, and inhibition of this enzyme may have therapeutic potential. Another area of interest is the development of more stable and less toxic inhibitors of AGXT, which could be used as potential drugs for the treatment of primary hyperoxaluria and other diseases. Finally, the use of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide as a tool for studying the role of AGXT in other physiological and pathological processes, such as inflammation and oxidative stress, is an area of ongoing research.

Synthesis Methods

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final product is obtained by reacting the resulting amine with allyl isocyanate. Other methods include the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-4-phenylbutyrate, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride.

Scientific Research Applications

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has been used extensively in scientific research as a tool to study the role of AGXT in various physiological and pathological processes. AGXT is involved in the metabolism of amino acids, particularly the conversion of glyoxylate to glycine. N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide inhibits AGXT, leading to an accumulation of glyoxylate and a decrease in glycine levels. This has been used to study the role of AGXT in various diseases, including primary hyperoxaluria, a genetic disorder characterized by the accumulation of oxalate in the body.

properties

IUPAC Name

3-oxo-N-prop-2-enyl-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-7-13-12(17)15-8-11(16)14-9-5-3-4-6-10(9)15/h2-6H,1,7-8H2,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDRTEYWXIZREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.